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Compound of Interest

Compound Name: t-Butyl 6-hydroxyhexanoate

Cat. No.: B022626

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for t-
butyl 6-hydroxyhexanoate (CAS No. 73839-20-0), a versatile linker molecule with
applications in organic synthesis and drug development. This document details the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

t-Butyl 6-hydroxyhexanoate is an aliphatic ester characterized by a terminal hydroxyl group
and a tert-butyl ester moiety. The hydroxyl group offers a reactive site for further chemical
modifications, while the tert-butyl ester provides a protecting group that can be removed under
acidic conditions.

Chemical Structure:

Caption: Molecular structure of t-butyl 6-hydroxyhexanoate.

Spectroscopic Data

The following tables summarize the expected and reported spectral data for t-butyl 6-
hydroxyhexanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

A reported *H NMR spectrum for t-butyl 6-hydroxyhexanoate in CDCls at 500 MHz shows the
following signals[1]:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
3.65 - 3.62 m 2H H-6 (CH2-OH)
2.23-2.20 m 2H H-2 (CHz2-C=0)
1.66 - 1.55 m 4H H-3, H-5
1.43 s OH t-Butyl (C(CHs)3)
1.41-1.35 m 2H H-4

13C NMR (Carbon-13 NMR) Data

Based on analogous structures and standard chemical shift ranges, the predicted 13C NMR
spectrum is as follows:

Chemical Shift (6, ppm) Carbon Assignment
~173 C-1 (C=0)

~80 C(CH3)3

~62 C-6 (CH2-OH)

~34 C-2

~32 C-5

~28 C(CH3)s

~25 C-3

~24 C-4
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Infrared (IR) Spectroscopy

The IR spectrum of t-butyl 6-hydroxyhexanoate is expected to exhibit characteristic

absorption bands for its functional groups.

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
3600-3200 Broad O-H stretch Alcohol
2975-2850 Strong C-H stretch Aliphatic
~1730 Strong C=0 stretch Ester
~1250, ~1150 Strong C-O stretch Ester
~1050 Medium C-O stretch Alcohol

Mass Spectrometry (MS)

The mass spectrum, typically acquired using techniques like Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization (EI), would show the molecular ion peak and

characteristic fragmentation patterns.

mlz Interpretation

188 [M]* (Molecular lon)

173 [M - CHs]*

131 [M - CaHoQO]*

115 [M - CaHsO2]*

101 [M - CaHsO - H20]*

57 [CaHo]* (t-Butyl cation - often the base peak)

Experimental Protocols
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The following are generalized protocols for obtaining the spectral data described above.
Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Sample Preparation and Acquisition

Sample Preparation Data Acquisition Data Processing

[Dissolve ~5-10 mg of sample in ~0.6-0.8 mL of deuterated solvent (e.g., CDC\S).) Place NMR tube in the spectrometer. [Apply Fourier transform to the raw data (FID)) [c\us\egprep)
ast u

Transfer solution to a clean NMR tube [Sh\m the magnetic field to optimize homcgene\ty]

cluster_acq
[Lcck on the deuterium signal of the solvem) Apply baseline correction.

chulre 1H and 13C NMR spectra using standard pulse sequences} Ge'erence the spectrum (e.g., to residual solvent peak or TMSD

Integrate the peaks in the 1H spectrum.

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

o Sample Preparation: Dissolve approximately 5-10 mg of t-butyl 6-hydroxyhexanoate in
0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a clean vial.

Transfer the solution to a 5 mm NMR tube.

 Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a
frequency of 300 MHz or higher for *H NMR.
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» 'H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

e 13C NMR Acquisition: A standard carbon experiment with proton decoupling is performed. A
larger number of scans is typically required due to the lower natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00
ppm or the residual solvent peak).

IR Spectroscopy Sample Preparation and Acquisition

Sample Preparation (Neat Liquid) Data Acquisition Data Processing

[P\acs a small drop of the neat liquid sample onto  salt plate (e.g., NaCl or KBr)] [Acqulve a background spectrum of the empty speclrumeler] [Tne instrument software ratios the sample spectrum against the background speclvum) [clus(ev Jreer]

' ' '

[P\ace a second salt plate on top to create a thin mm) E’Iace the sample holder with the salt plates into the speumme«er) Govmat the spectrum as % Transmittance vs. Wavenumber (cm"))

Acquire the sample spectrum

Click to download full resolution via product page
Caption: General workflow for IR spectroscopy.

o Sample Preparation: For a liquid sample like t-butyl 6-hydroxyhexanoate, the neat liquid
technique is commonly used. A drop of the liquid is placed between two salt plates (e.qg.,
NaCl or KBr) to form a thin film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The sample is then placed in the instrument, and the sample spectrum is acquired. The
instrument measures the absorption of infrared radiation at different wavenumbers.

o Data Processing: The final spectrum is presented as a plot of percent transmittance versus

wavenumber (cm™1).

Mass Spectrometry Sample Preparation and Acquisition

Sample Preparation Data Acquisition (GC-MS with EI) Data Processing

n.m)
o)

[D\sso\ve a small amount of the sample in a volatile organic solvent (e.g., methanol or mch\ummemane)j [nmm the sample solution into the Gas Chromatograph (Gc)j [The software generates a mass spectrum, plotting ion abundance vs. m/zj [clus!er

l

[D\Me the solution to an appropriate concentration (e.g., ~1 mg/mL), ]

[mem-iy the molecular ion peak and major fragment lunsj clustel

‘The GC separates the components of the sample.

_pre
r_a
cluster_proc_ms

( P the Mass Spectrometer (MS) and is ionized (e.g., by Electron \szalmn—E\)]

!

(o ons r ssprte s o o masetcharg (et s arav.

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,
methanol, dichloromethane). The concentration is typically in the range of 10-100 pg/mL.
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e Instrumentation: A common setup is a Gas Chromatograph coupled to a Mass Spectrometer
(GC-MS) with an Electron lonization (EI) source.

» Data Acquisition: The sample is injected into the GC, where it is vaporized and separated
from any impurities. The pure compound then enters the MS, where it is bombarded with
electrons, causing ionization and fragmentation. The resulting ions are separated by the
mass analyzer according to their mass-to-charge (m/z) ratio.

o Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of
ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern are
analyzed to confirm the structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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